molecular formula C20H24N2O3S B298076 N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide

N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Cat. No. B298076
M. Wt: 372.5 g/mol
InChI Key: MSKZVMHNPAVFNK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide, also known as DEA-SA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazide derivative that has shown promising results in various biological studies, making it an attractive candidate for further investigation.

Mechanism of Action

N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of cellular signaling pathways, and the regulation of gene expression. These mechanisms contribute to the compound's ability to protect cells from oxidative stress and inflammation, which are underlying factors in many diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and the promotion of apoptosis. Additionally, this compound has been shown to regulate the expression of various genes involved in cell survival, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide is its ease of synthesis and purification, making it readily available for use in laboratory experiments. However, one limitation is that the compound's mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several potential future directions for research on N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential drug targets. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a hydrazide derivative with promising potential for use in scientific research. Studies have shown that the compound exhibits potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound represents a promising area of investigation in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide involves the reaction of 3,4-diethoxybenzaldehyde with 2-[(4-methylphenyl)sulfanyl]acetic acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a high yield of pure this compound.

Scientific Research Applications

N'-(3,4-diethoxybenzylidene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C20H24N2O3S/c1-4-24-18-11-8-16(12-19(18)25-5-2)13-21-22-20(23)14-26-17-9-6-15(3)7-10-17/h6-13H,4-5,14H2,1-3H3,(H,22,23)/b21-13+

InChI Key

MSKZVMHNPAVFNK-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)C)OCC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)C)OCC

Origin of Product

United States

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